![molecular formula C12H8N2O2 B1207921 9H-吡啶并[3,4-b]吲哚-3-羧酸 CAS No. 74214-63-4](/img/structure/B1207921.png)

9H-吡啶并[3,4-b]吲哚-3-羧酸

描述

9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. This compound is also known as Trp-P-1 and is a potent mutagenic and carcinogenic agent that is found in cooked foods, tobacco smoke, and environmental pollutants. Despite its toxicity, 9H-pyrido[3,4-b]indole-3-carboxylic acid has been extensively studied for its potential therapeutic applications and its mechanism of action.

科学研究应用

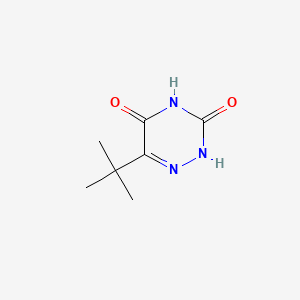

Chemical Properties and Structure

“9H-pyrido[3,4-b]indole-3-carboxylic acid” is a chemical compound with the molecular formula C11H8N2 and a molecular weight of 168.1946 . It’s also known as β-Carboline, Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, and 9H-Beta-carboline .

Role in Synthesis of Indole Derivatives

Indole derivatives, including “9H-pyrido[3,4-b]indole-3-carboxylic acid”, play a significant role in the synthesis of various alkaloids . These compounds are prevalent moieties in many natural products and drugs .

Biologically Active Compounds

The application of indole derivatives, including “9H-pyrido[3,4-b]indole-3-carboxylic acid”, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Fluorescent Dye

The julolidine-structured pyrido [3,4-b]indole dye ET-1 has been newly designed and developed as a small D–A fluorescent dye . ET-1 showed bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .

Anti-leishmanial Agents

A series of piperazinyl-β-carboline-3-carboxamide derivatives, which include “9H-pyrido[3,4-b]indole-3-carboxylic acid”, were designed through a molecular hybridization approach and evaluated as anti-leishmanial agents .

作用机制

Target of Action

The primary target of 9H-pyrido[3,4-b]indole-3-carboxylic acid, also known as Flazin, is the HL-60 cells , a human leukemia cell line . It also acts as a monoamine oxidase (MAO) inhibitor and an inhibitor of indoleamine 2,3-dioxygenase (IDO) .

Mode of Action

Flazin interacts with its targets by inhibiting their proliferation. It strongly inhibits the proliferation of HL-60 cells . It also inhibits cytochrome P450 (CYP)-related activities .

Biochemical Pathways

Flazin affects the biochemical pathways related to cell proliferation and apoptosis. It induces DNA fragmentation, suggesting that apoptotic activity is involved in the inhibition of HL-60 cell proliferation . It also inhibits the formation of certain metabolites via the inhibition of CYP enzymes .

Pharmacokinetics

Its strong inhibitory effect on hl-60 cells suggests that it may have good bioavailability .

Result of Action

The result of Flazin’s action is the inhibition of cell proliferation and the induction of apoptosis. It strongly inhibits the proliferation of HL-60 cells, although it only weakly inhibits HeLa and VSMC cells . DNA fragmentation results suggest that apoptotic activity induced by Flazin is involved in the inhibition of HL-60 cell proliferation .

Action Environment

The action of Flazin can be influenced by environmental factors. For example, the Flazin content of Koikuchi and Tamari soy sauce was found to be 65.1 μg/mL and 232.0 μg/mL, respectively . This suggests that dietary intake could potentially influence the action, efficacy, and stability of Flazin.

属性

IUPAC Name |

9H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-6,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLVFKCLBYUINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225209 | |

| Record name | Carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

9H-pyrido[3,4-b]indole-3-carboxylic acid | |

CAS RN |

74214-63-4 | |

| Record name | 9H-Pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the biological activities reported for 9H-pyrido[3,4-b]indole-3-carboxylic acid and its derivatives?

A1: 9H-pyrido[3,4-b]indole-3-carboxylic acid, also known as β-carboline-3-carboxylic acid, and its derivatives have been explored for a range of biological activities. This includes:

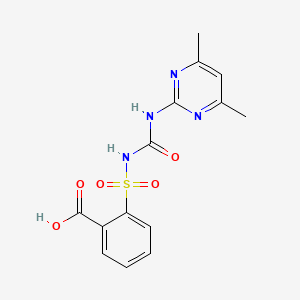

- Antidiabetic activity: 2-(p-toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM5) demonstrated potent antidiabetic activity in a study using streptozotocin-induced diabetic rats. []

- Anticancer activity: 1-[5-(Hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid (Flazin), a derivative found in Tamari soy sauce, showed strong inhibition of HL-60 cell proliferation, suggesting potential anticancer activity. []

- Cough-suppressing effect: Flazin and the related compound melpyrrole, isolated from honey, exhibited antitussive activity in guinea pigs, possibly acting through the nitric oxide signaling pathway. []

- Remyelination promotion: Certain β-carbolines, specifically N-butyl-β-carboline-3-carboxylate (β-CCB) and ethyl 9H-pyrido[3,4-b]indole-3-carboxylate (β-CCE), enhanced remyelination in a rat model of focal demyelination, potentially by modulating GABAA receptors expressed in oligodendrocytes. []

Q2: How is the formation of 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid (Flazin) influenced by different factors?

A2: Flazin formation, a β-carboline with a furan moiety, is influenced by several factors:

- Reactants: It forms from the reaction of L-tryptophan with 3-deoxyglucosone, but not with 5-hydroxymethylfurfural. []

- pH: Acidic conditions favor Flazin formation. []

- Temperature: Heating (70-110°C) promotes its formation. []

- Carbohydrate source: Formation from fructose is greater than from glucose, while sucrose yields Flazin under acidic conditions and heating due to hydrolysis. []

Q3: Can you provide information about the occurrence of Flazin in food?

A3: Flazin has been identified and quantified in various processed foods using HPLC-MS and HPLC-fluorescence techniques. []

- Occurrence: Found in tomato products, soy sauce, beer, balsamic vinegar, fruit juices, dried fruits, fried onions, and honey. []

- Concentration range: Not detected to 22.3 μg/mL. []

- Highest levels: Tomato concentrate (13.9 μg/g) and soy sauce (9.4 μg/mL). []

- Formation during processing: Observed in heated tomato juice and crushed tomatoes, suggesting formation during processing. []

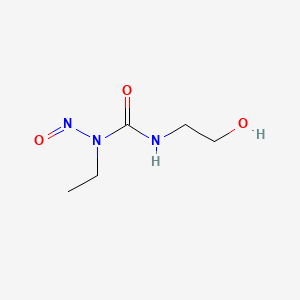

Q4: What is the mechanism of nitrosation of tetrahydro-β-carboline-3-carboxylic acids?

A4: The nitrosation of 1-substituted-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acids (THBC-3-COOH) with nitrite in aqueous solution is influenced by: []

- pH: Enhanced yield at low pH (around 2). []

- Nitrite concentration: Maximum yield reached within 1 hour with stoichiometric nitrite. []

- Time: Formation detected even with half the stoichiometric amount of nitrite. []

Q5: How has ultrasound technology been applied in the synthesis of 1-acetyl-3-carboxamide-β-carboline derivatives?

A5: Ultrasound irradiation facilitates the rapid synthesis of biologically important 1-acetyl-3-carboxamide-β-carboline derivatives. [] This method offers advantages over conventional stirring:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Nitro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1207841.png)